molecular formula C20H16O2 B1228842 4,4'-(2-Phenylethene-1,1-Diyl)diphenol CAS No. 66422-18-2

4,4'-(2-Phenylethene-1,1-Diyl)diphenol

Cat. No. B1228842
CAS RN: 66422-18-2
M. Wt: 288.3 g/mol
InChI Key: CKNFKDYCAQZYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(2-Phenylethene-1,1-Diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .


Synthesis Analysis

The compound has been employed in combination with benzylamine to synthesize aggregation-induced emission (AIE) molecules through reductive amination . A one-dimensional COF (1D-COFs) can be prepared from 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde and its amine derivatives with imine linkages .


Molecular Structure Analysis

The molecular formula of 4,4’-(2-Phenylethene-1,1-Diyl)diphenol is C26H20O2 . The molecular weight is 364.44 . The structure is highly conjugated, consisting of four benzene rings connected by an ethene .


Chemical Reactions Analysis

TPE-DOH is used in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It is also used in the preparation of 1D COFs .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 225 °C (lit.) . It has an empirical formula (Hill Notation) of C26H20O2 .

Safety And Hazards

The compound is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The compound is a synthetic intermediate of aggregation-induced emission (AIE) dye, indicating its potential use in the development of new materials with multifaceted functionalities . It also features two phenolic (diphenol) groups linked by a 1,2-diphenylethene-1,2-diyl bridge, suggesting its potential antioxidant properties .

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFKDYCAQZYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985089
Record name 4,4'-(2-Phenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2-Phenylethene-1,1-Diyl)diphenol

CAS RN

66422-18-2
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(2-Phenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.